molecular formula C30H31N3O4 B1630715 Boc-D-His(Trt)-OH

Boc-D-His(Trt)-OH

Cat. No.: B1630715
M. Wt: 497.6 g/mol
InChI Key: OYXZPXVCRAAKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-His(Trt)-OH is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tritylimidazole moiety and a tert-butoxycarbonyl-protected amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-His(Trt)-OH typically involves multiple steps:

    Formation of the Tritylimidazole Moiety: This step involves the reaction of imidazole with trityl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium bicarbonate.

    Coupling Reaction: The protected amino acid is then coupled with the tritylimidazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Deprotection Reactions

Boc-D-His(Trt)-OH undergoes deprotection to remove its protective groups under acidic conditions. The tert-butoxycarbonyl (Boc) group and trityl (Trt) group are cleaved simultaneously, typically using trifluoroacetic acid (TFA) .

Reagent Conditions Product
Trifluoroacetic acid (TFA)Acidic conditions, e.g., TFA in dichloromethaneD-histidine
Hydrochloric acidHCl in dioxaneD-histidine

This process is critical in solid-phase peptide synthesis (SPPS) to regenerate the reactive amino group for subsequent coupling steps .

Coupling Reactions

This compound participates in peptide bond formation via amide coupling. Common reagents include carbodiimides (e.g., DCC) and coupling agents like HOBt .

Reagent Conditions Product
Dicyclohexylcarbodiimide (DCC)Room temperature, organic solvent (e.g., DMF)Peptide derivatives with D-histidine residues
Hydroxybenzotriazole (HOBt)Activated ester intermediatesAmide-linked peptides

The Trt group stabilizes the imidazole side chain, preventing side reactions during coupling .

Challenges and Considerations

  • Stereochemical Purity : The D-configuration requires careful handling to avoid racemization during reactions .

  • Solubility : Limited solubility in polar aprotic solvents necessitates optimized reaction conditions .

Scientific Research Applications

Peptide Synthesis

Boc-D-His(Trt)-OH is primarily employed in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions, enabling the formation of complex peptides with high fidelity. The selective deprotection of Boc and Trt groups allows for precise control over the peptide synthesis process.

Key Advantages in Peptide Synthesis:

  • Protection of Functional Groups: Prevents side reactions during coupling.
  • Stability Under Reaction Conditions: Maintains integrity throughout the synthesis process.
  • Facilitates Incorporation of D-Histidine: Enables the study of D-amino acids' effects in biological systems.

Biological Research

In biological contexts, this compound serves as a building block for peptides that can modulate biological activities, such as enzyme-substrate interactions and receptor binding.

Case Study: Enzyme Interaction

A study demonstrated that peptides synthesized using this compound could influence enzyme activity by altering substrate specificity. The incorporation of D-histidine into peptide sequences was shown to enhance binding affinity to specific enzymes, thereby providing insights into enzyme mechanisms and kinetics .

Pharmaceutical Applications

This compound is also significant in drug development, particularly for designing peptide-based therapeutics. Its role in synthesizing analogs of biologically active peptides has implications for developing new drugs with improved efficacy and reduced side effects.

Example: Exenatide Synthesis

In the production of Exenatide, a GLP-1 analog used for diabetes treatment, this compound was utilized to improve yield and purity by inhibiting undesired D-His formation during synthesis . This illustrates its practical application in pharmaceutical manufacturing processes.

Comparison with Other Histidine Derivatives

The following table compares this compound with other histidine derivatives commonly used in peptide synthesis:

Compound NameStructure FeaturesUnique Properties
Boc-L-HistidineSimilar Boc protectionMore commonly used; less sterically hindered
Fmoc-D-HistidineFmoc protecting groupDifferent deprotection conditions
Ac-D-HistidineAcetyl protection on amino groupLess sterically hindered, different reactivity
Trp-Boc-D-HisAddition of tryptophan residueAlters biological activity due to tryptophan's properties

Mode of Action

The compound acts as a protecting group during peptide synthesis. The Boc group can be removed using trifluoroacetic acid (TFA), while the Trt group can be deprotected with milder acids such as acetic acid. This selective removal is crucial for allowing free amino groups to participate in subsequent reactions.

Biochemical Pathways

This compound plays a vital role in biochemical pathways involving peptide synthesis. Its incorporation into peptides can affect cellular signaling pathways and metabolic processes by modulating interactions with receptors and enzymes.

Mechanism of Action

The mechanism of action of Boc-D-His(Trt)-OH involves its interaction with specific molecular targets. The tritylimidazole moiety can interact with enzymes or receptors, potentially modulating their activity. The Boc-protected amino acid can be deprotected to reveal the active amino group, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-benzylimidazol-4-yl)propanoic Acid: Similar structure but with a benzyl group instead of a trityl group.

    2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylimidazol-4-yl)propanoic Acid: Similar structure but with a phenyl group instead of a trityl group.

Uniqueness

The uniqueness of Boc-D-His(Trt)-OH lies in its tritylimidazole moiety, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.

Q & A

Q. What are the standard protocols for incorporating Boc-D-His(Trt)-OH into solid-phase peptide synthesis (SPPS)?

Basic
this compound is typically incorporated using carbodiimide-based activation (e.g., DIC) with additives like Oxyma-B to minimize racemization . The Trt group protects the histidine imidazole ring during coupling, while the Boc group safeguards the α-amino terminus. Key steps include:

  • Pre-activation in dichloromethane (DCM) or DMF for 5–10 minutes.
  • Double coupling protocols for sterically challenging sequences.
  • Monitoring by Kaiser test or HPLC for completion .

Q. How do competing side reactions during this compound activation impact peptide purity, and what analytical methods detect them?

Advanced
Side reactions like carbodiimide-mediated Beckmann rearrangement (observed in Oxyma-B/DIC systems) can generate byproducts, reducing purity. Mitigation strategies include:

  • HPLC-MS analysis to detect low-abundance impurities (e.g., truncated sequences or rearranged products) .
  • Optimizing activation time (<10 minutes) and temperature (0–4°C) to suppress side reactions.
  • Comparative studies using alternative coupling reagents (e.g., HATU) to assess reaction specificity .

Q. What spectroscopic techniques are optimal for characterizing this compound in synthetic intermediates?

Basic

  • NMR : ¹H/¹³C NMR to confirm Trt group integrity (aromatic protons at 7.2–7.5 ppm) and Boc group presence (tert-butyl singlet at ~1.4 ppm).
  • IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) for Boc confirmation.
  • Mass spectrometry (HRMS) : Exact mass verification to rule out desilylation or oxidation .

Q. What strategies mitigate racemization risks when using this compound in segment condensation approaches?

Advanced
Racemization occurs via base-catalyzed enolization during activation. Key approaches:

  • Use low-base conditions (e.g., Oxyma-B/DIC instead of HOBt/DIEA).
  • Kinetic control : Short activation times (<5 minutes) and sub-zero temperatures.
  • Chiral HPLC to monitor D/L-His ratios post-coupling .

Q. How does the steric bulk of the Trt group influence coupling efficiency compared to other His-protecting groups?

Comparative
Trt’s steric hindrance reduces coupling efficiency by ~20% compared to smaller groups (e.g., Bom or Pmc). However, it offers superior imidazole protection in acidic SPPS conditions. Quantitative

  • Coupling yields : Trt (75–85%) vs. Bom (90–95%) in model peptides.
  • Deprotection : Trt requires TFA/scavengers, while Pmc is cleaved with milder acids (e.g., 1% TFA) .

Q. How to reconcile discrepancies in reported coupling efficiencies for this compound across solvent systems?

Data Contradiction Analysis
Discrepancies arise from solvent polarity effects on carbodiimide activation:

  • Polar aprotic solvents (DMF) : Higher reactivity but increased racemization.
  • Nonpolar solvents (DCM) : Slower coupling but better stereochemical integrity.
  • Resolution : Use a standardized solvent system (e.g., DCM/DMF 1:1) and report reaction temperature/time explicitly .

Q. What orthogonal protection schemes allow sequential deprotection of Boc and Trt groups in complex peptides?

Advanced

  • Boc deprotection : 30% TFA/DCM (5–10 minutes).
  • Trt deprotection : 95% TFA with scavengers (e.g., triisopropylsilane) for 1–2 hours.
  • Case study : Sequential cleavage in branched peptides confirmed by MALDI-TOF .

Q. What solubility challenges arise with this compound in common peptide synthesis solvents?

Basic

  • Low solubility in DCM : Requires co-solvents like DMF (10–20% v/v).
  • Precipitation in DMF at high concentrations : Optimize stock solutions to ≤0.2 M.
  • Workaround : Sonication or gentle heating (30–40°C) to dissolve .

Q. How does microwave-assisted synthesis affect the coupling kinetics of this compound?

Advanced
Microwave irradiation (50–60°C, 20–30 W) reduces coupling time from 1 hour to 5–10 minutes by enhancing reagent diffusion. However:

  • Racemization increases by 5–8% compared to traditional methods.
  • Validation : Chiral GC-MS to quantify D-His content .

Q. What statistical approaches optimize reaction parameters for this compound in automated platforms?

Methodological

  • Design of Experiments (DoE) : Central composite design to model interactions between temperature, solvent ratio, and coupling time.
  • Response surface methodology (RSM) : Predict optimal conditions (e.g., 2.5 eq. reagent, 0°C, 15-minute activation).
  • Validation : ANOVA with p <0.05 to confirm significance .

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)

InChI Key

OYXZPXVCRAAKCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester (6 g, 10.22 mmol) in MeOH (20 mL) was added potassium hydroxide (1.14 g, 20.44 mmol) in water (10 mL). THF (25 mL) was added to homogenise the solution. The solution was stirred for 1 hour and the solvents removed. Water was added and extracted with Et2O. The aqueous layer was acidified with dilute aqueous HCl and extracted with Et2O. The Et2O was washed with water, brine, dried over MgSO4 and filtered. The solvent was removed to give the title compound (4.792 g, 94%). ESMS 498 (M+H+) Mpt 101.5-103.6° C. 1H NMR (CDCl3) δ 1.35 (9H, s), 3.25 (1H, dd, J=5.37, 14.9), 3.39 (1H, dd, J=4.83, 14.9), 4.46-4.52 (1H, m), 5.66, (1H, d, J=5.91), 6.83 (1H, s), 7.07-7.10 (3H, m), 7.26-7.30 (8H, m), 7.42-7.45 (4H, m), 8.13 (1H, s). 13C NMR (CDCl3) δ 28.26, 29.00, 53.07, 76.14, 78.98, 120.88, 128.21, 128.32, 129.63, 133.68, 137.22, 141.52, 154.90, 173.60.
Name
2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.